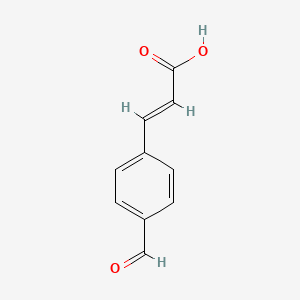

4-Formylcinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-formylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOUHDMYVURTMA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23359-08-2, 66885-68-5 | |

| Record name | p-Formylcinnamicacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023359082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23359-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-formylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of a Bifunctional Building Block

An In-Depth Technical Guide to 4-Formylcinnamic Acid: Properties, Synthesis, and Applications for Advanced Research

This compound stands as a molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. As a bifunctional aromatic compound, it incorporates both a reactive aldehyde group and a versatile acrylic acid moiety. This unique structural arrangement makes it an invaluable starting material and intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical scaffolds, molecular linkers, and photoresponsive polymers.[1][2] Its rigid, conjugated backbone provides a predictable framework for molecular design, while its distinct functional groups allow for selective, stepwise chemical modifications. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, outlining a standard laboratory synthesis, exploring its chemical reactivity and applications, and summarizing critical safety protocols for its handling and storage.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound, predominantly found as the more stable trans-isomer, is a solid crystalline powder, typically light yellow to beige in appearance.[3][4] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 23359-08-2 .[5]

Table 1.1: Chemical Identifiers and Key Properties

| Property | Value | Source(s) |

| CAS Number | 23359-08-2 | [3][5] |

| IUPAC Name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | [4][5] |

| Molecular Formula | C₁₀H₈O₃ | [3][5] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | Light yellow to beige crystalline powder | [3][4] |

| Melting Point | 251-254 °C (decomposes) | [4] |

| Boiling Point | 373.2 ± 25.0 °C at 760 mmHg | [3] |

| Solubility | Limited solubility in water; soluble in many organic solvents such as methanol, ethanol, and DMSO.[6] | |

| InChI Key | LBOUHDMYVURTMA-AATRIKPKSA-N | [5] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aldehyde proton (~9.9-10.1 ppm), the aromatic protons on the benzene ring (doublets around 7.8-8.0 ppm), the vinylic protons of the alkene chain (doublets around 6.5 and 7.7 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).[7][8]

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbons of the aldehyde and carboxylic acid, as well as peaks for the aromatic and vinylic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays prominent absorption bands indicative of its functional groups: a broad O-H stretch for the carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid carbonyl (~1680–1700 cm⁻¹), another C=O stretch for the aldehyde carbonyl (~1700-1720 cm⁻¹), a C=C stretch for the alkene (~1620-1640 cm⁻¹), and aromatic C-H stretches (~3030 cm⁻¹).[9][10]

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction is highly reliable for producing cinnamic acid derivatives from aromatic aldehydes. The causality behind this choice of methodology lies in its high efficiency and the ready availability of the starting materials. The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like pyridine with a piperidine co-catalyst.[11][12]

Diagram 2.1: Knoevenagel Condensation Workflow

Caption: Synthetic workflow for this compound via Knoevenagel condensation.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-carboxybenzaldehyde (1 equivalent) and malonic acid (1.5-2.0 equivalents).

-

Solvent and Catalyst Addition: Add pyridine to dissolve the solids, followed by the addition of a catalytic amount of piperidine (approx. 0.1 equivalents).

-

Heating: Heat the reaction mixture to reflux (typically around 80-90 °C) for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction proceeds via condensation followed by in-situ decarboxylation.

-

Workup: After cooling the mixture to room temperature, slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the basic pyridine and protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts and acid.

-

Purification: The primary method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture, then allow it to cool slowly to form pure crystals of this compound.

Section 3: Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows it to serve as a versatile scaffold in multi-step syntheses.

Diagram 3.1: Reactivity Map of this compound

Caption: Key reaction pathways for the bifunctional this compound.

Applications in Drug Discovery and Medicinal Chemistry

Cinnamic acid and its derivatives are recognized as privileged scaffolds in drug design, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][13][14][15] this compound is particularly useful as:

-

A Molecular Linker: The carboxylic acid can be coupled to one molecule (e.g., an amine on a protein) while the aldehyde can be used to attach a second molecule (e.g., via reductive amination), making it an effective tool in the construction of PROTACs or Antibody-Drug Conjugates (ADCs).

-

A Scaffold for Library Synthesis: The two functional handles allow for the rapid generation of diverse chemical libraries for high-throughput screening.

-

An Intermediate for Bioactive Targets: It is a documented precursor in the synthesis of complex molecules, such as (E)-4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-cinnamic acid, which has relevance in retinoid-related research.

Applications in Materials Science

The conjugated system of this compound, including the phenyl ring and the double bond, makes it a candidate for creating photoresponsive materials.[2] The cinnamate moiety is well-known for undergoing [2+2] photocycloaddition upon exposure to UV light. This property can be exploited to create:

-

Photocrosslinkable Polymers: By incorporating this compound into a polymer backbone, the material can be crosslinked with UV light, altering its physical properties for applications in photolithography or hydrogel formation.

-

Liquid Crystals: The rigid, rod-like structure is a common feature in molecules used for liquid crystal displays.

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and should be handled with appropriate precautions.[16]

Table 4.1: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Hazard Statements | H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P280 | Wear protective gloves/eye protection/face protection.[3] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]

-

Personal Protective Equipment: Standard PPE should be worn at all times. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.[16]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[16]

-

Respiratory Protection: For operations generating significant dust, use a NIOSH-approved N95 dust mask or a respirator.

-

Skin Protection: A lab coat should be worn to prevent skin contact.[16]

-

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][16] Keep it away from incompatible substances such as strong oxidizing agents.[16]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its bifunctional nature. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an essential tool for researchers and drug development professionals. By enabling the construction of complex molecular architectures, it serves as a critical bridge between simple starting materials and advanced functional molecules with potential impacts in medicine and materials science. Adherence to proper safety protocols is mandatory to harness its full potential responsibly.

References

-

ZaiQi Bio-Tech. (n.d.). This compound methyl ester | CAS No:7560-50-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Beilstein-Institut. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

-

Taylor & Francis Online. (2024, August 6). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Retrieved from [Link]

-

ResearchGate. (2025, August 8). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]

-

MDPI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. This compound, 98%, predominantly trans 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98%, predominantly trans 5 g | Request for Quote [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. This compound(23359-08-2) 1H NMR spectrum [chemicalbook.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930) [hmdb.ca]

- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Approaches for the discovery of cinnamic acid derivatives with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Formylcinnamic Acid

This guide provides an in-depth analysis of 4-Formylcinnamic acid, a bifunctional organic compound of significant interest to researchers in materials science, organic synthesis, and drug development. We will explore its molecular structure, systematic nomenclature, physicochemical properties, a detailed synthesis protocol, and methods for its characterization, grounded in established scientific principles.

Introduction: The Versatility of a Bifunctional Building Block

This compound, also known as 4-(2-carboxyvinyl)benzaldehyde, is a valuable aromatic compound distinguished by its unique molecular architecture.[1] It incorporates three key functional components on a rigid benzene backbone: a carboxylic acid, an aldehyde (formyl group), and a trans-alkene (vinyl group). This trifecta of reactivity makes it a highly versatile building block, or synthon, in organic synthesis.

The strategic placement of the electron-withdrawing aldehyde and carboxylic acid groups at opposite ends of the conjugated system (para-position) influences the molecule's electronic properties and reactivity. This structure is particularly sought after for the synthesis of:

-

Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form porous, crystalline structures with applications in gas storage and catalysis.

-

Specialty Polymers: The vinyl and carboxyl groups allow it to be incorporated into polymer chains, creating materials with unique photoresponsive or conductive properties.[2][3]

-

Pharmaceutical Intermediates: As a derivative of cinnamic acid, which is a precursor to the sweetener aspartame and is found in various natural products, this molecule serves as a key starting material for complex Active Pharmaceutical Ingredients (APIs).[4][5][6]

This guide aims to provide the technical detail necessary for professionals to confidently synthesize, characterize, and utilize this compound in their research endeavors.

Molecular Structure and IUPAC Nomenclature

A precise understanding of a molecule's structure is fundamental to predicting its reactivity and behavior.

Structural Representation

The structure of this compound consists of a benzene ring substituted at the 1- and 4-positions. One substituent is a formyl group (-CHO), and the other is a propenoic acid group (-CH=CH-COOH). The double bond in the propenoic acid side chain is predominantly in the trans or (E) configuration, which is the more thermodynamically stable isomer.

Chemical Structure:

IUPAC Name

The systematic name, assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC), is (2E)-3-(4-formylphenyl)prop-2-enoic acid .[7][8]

-

(2E)- : Specifies the stereochemistry of the double bond. 'E' (from the German entgegen, meaning "opposite") indicates that the high-priority substituents on each carbon of the double bond are on opposite sides. In this case, the carboxylic acid group and the benzene ring are on opposite sides.

-

-3-(4-formylphenyl)- : Indicates that a phenyl group, which itself has a formyl (aldehyde) group at its 4-position, is attached to the 3rd carbon of the main chain.

-

prop-2-enoic acid : Defines the principal functional group and the parent chain. It is a three-carbon chain ("prop") with a double bond ("en") starting at carbon 2, and a carboxylic acid ("oic acid") at carbon 1.

Physicochemical and Safety Data

For any laboratory work, a thorough understanding of a compound's physical properties and safety hazards is non-negotiable. The data presented below has been consolidated from reliable chemical suppliers and safety data sheets.

Physical Properties

| Property | Value | Source |

| CAS Number | 23359-08-2 | [7] |

| Molecular Formula | C₁₀H₈O₃ | [1][7] |

| Molecular Weight | 176.17 g/mol | [9] |

| Appearance | Light yellow to beige crystalline powder | [8] |

| Melting Point | 250-255 °C | [8] |

| Purity | ≥97.5% (typically) | [8] |

| SMILES | O=C(O)C=CC1=CC=C(C=O)C=C1 | [7] |

| InChI Key | LBOUHDMYVURTMA-AATRIKPKSA-N | [7] |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: Causes serious eye irritation. May cause skin and respiratory irritation.[10]

-

Precautionary Measures:

-

Wash hands and any exposed skin thoroughly after handling.[10]

-

Wear protective gloves, clothing, eye, and face protection.[11]

-

Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[10][12]

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[10][11]

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

-

Skin: Wash with plenty of soap and water.[10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]

-

Synthesis Protocol: A Palladium-Catalyzed Approach

One of the most reliable and common methods for synthesizing this compound is the Heck reaction . This Nobel Prize-winning reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. Here, we describe a typical procedure for the coupling of 4-bromobenzaldehyde with acrylic acid.

The causality behind this choice is the high efficiency and functional group tolerance of the Heck reaction. It allows for the direct formation of the C-C bond between the aromatic ring and the alkene without requiring the protection of the aldehyde or carboxylic acid groups, which would add extra steps and reduce the overall yield.

Reaction Scheme

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Methodology

-

Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), triphenylphosphine (PPh₃, 0.04 eq), and triethylamine (Et₃N, 2.5 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Reaction: Purge the system with nitrogen for 15 minutes. Heat the reaction mixture to 110 °C and stir vigorously. The base (triethylamine) is crucial as it neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing it from deactivating the catalyst.

-

Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC), looking for the disappearance of the 4-bromobenzaldehyde spot. The reaction is typically complete within 8-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark solution into a beaker containing dilute hydrochloric acid (e.g., 2M HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.

-

Isolation: Collect the resulting solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with copious amounts of deionized water to remove inorganic salts and any remaining DMF.

-

Purification: The primary purification method is recrystallization. Transfer the crude solid to a flask and dissolve it in a minimum amount of a hot solvent system, such as an ethanol/water mixture. The choice of solvent is critical; the product should be soluble in the hot solvent but sparingly soluble when cold. This allows for the formation of pure crystals upon cooling, while impurities remain in the solution.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80 °C overnight to yield pure this compound as a light-yellow or beige powder.

Spectroscopic Characterization: A Self-Validating System

The trustworthiness of any synthesized compound relies on rigorous analytical confirmation. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the molecular structure unequivocally.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information about the number and chemical environment of hydrogen atoms in the molecule. A typical spectrum in a solvent like DMSO-d₆ would show:

-

Aldehyde Proton (-CHO): A singlet peak at ~10.0 ppm. This is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen.

-

Aromatic Protons (-C₆H₄-): Two doublets in the range of 7.8-8.2 ppm, integrating to 4 protons in total. The para-substitution pattern results in a characteristic AA'BB' splitting pattern.

-

Alkene Protons (-CH=CH-): Two doublets between 6.6 and 7.8 ppm. The large coupling constant (J ≈ 16 Hz) is definitive proof of the trans (E)-stereochemistry.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, often around 12.5-13.0 ppm, which may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies the different carbon environments in the molecule. Expected chemical shifts (in DMSO-d₆) include:

-

Aldehyde Carbonyl (CHO): ~192 ppm

-

Carboxylic Acid Carbonyl (COOH): ~167 ppm

-

Alkene Carbons (CH=CH): ~122 and ~143 ppm

-

Aromatic Carbons (C₆H₄): Multiple peaks between ~128 and ~140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Aldehyde): A sharp, strong peak around 1690-1710 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong peak around 1670-1690 cm⁻¹, often overlapping with the aldehyde C=O stretch.

-

C=C Stretch (Alkene): A peak around 1630-1640 cm⁻¹.

-

C-H "out-of-plane" bend (trans-alkene): A strong, characteristic peak around 980 cm⁻¹. The presence of this peak further validates the trans configuration.

Conclusion

This compound is a compound of significant synthetic utility, owing to its distinct and reactive functional groups. The palladium-catalyzed Heck reaction provides an efficient and reliable route for its synthesis from commercially available starting materials.[13][14] Rigorous characterization using a combination of NMR and IR spectroscopy is essential to validate the structure and purity of the final product, ensuring its suitability for downstream applications in drug development, polymer science, and the construction of advanced materials. This guide provides the foundational knowledge and practical protocols for professionals to effectively incorporate this versatile molecule into their research and development workflows.

References

-

P&S Chemicals. Product information, this compound, predominantly trans. [Link][1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 98077, this compound. [Link][15]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13628357, 2-Formylcinnamic acid. [Link][9]

-

I. C. Cioaca et al. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 2012. [Link][16]

-

Y. Sun et al. Application of cinnamic acid in the structural modification of natural products: A review. Phytochemistry, 2023. [Link][5]

-

M. Michalak et al. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI, 2021. [Link][17]

-

A. F. M. Santos et al. Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Polymer Chemistry, 2021. [Link][2]

-

Royal Society of Chemistry. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. [Link][3]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 5. Application of cinnamic acid in the structural modification of natural products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 176590050 [thermofisher.com]

- 8. This compound, 98%, predominantly trans 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 9. 2-Formylcinnamic acid | C10H8O3 | CID 13628357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Synthesis of p-Bromobenzaldehyde - Chempedia - LookChem [lookchem.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. This compound | C10H8O3 | CID 98077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Spectroscopic Guide to 4-Formylcinnamic Acid: Structure Elucidation and Data Interpretation

Introduction: The Analytical Imperative for 4-Formylcinnamic Acid

This compound, with its unique trifunctional structure comprising a carboxylic acid, a trans-alkene, and an aromatic aldehyde, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its molecular formula is C₁₀H₈O₃ and it has a molecular weight of 176.17 g/mol .[3] The precise arrangement of these functional groups dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation is not merely an academic exercise but a critical quality control checkpoint in any research or development pipeline.

This technical guide provides an in-depth analysis of this compound using a multi-technique spectroscopic approach. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to build a comprehensive and self-validating structural profile of the molecule. The logic behind each spectroscopic observation will be explained, reflecting an application-focused perspective on molecular characterization.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment, connectivity, and relative abundance of nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and isomeric configuration.

¹H NMR (Proton NMR) Analysis

Expertise & Experience: The choice of a deuterated solvent is critical. Aprotic polar solvents like DMSO-d₆ are preferred for carboxylic acids as they solubilize the compound well and allow for the observation of the acidic proton, which might otherwise undergo rapid exchange with protic solvents like D₂O.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic, carboxylic, aromatic, and vinylic protons. The coupling constant (J-value) between the two vinylic protons is particularly diagnostic; a large coupling constant (~16 Hz) is definitive proof of a trans (E) configuration across the double bond.

Data Presentation:

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Carboxylic Acid (-COOH ) | ~12.67 | Broad Singlet | 1H |

| Aldehyde (-CH O) | ~10.05 | Singlet | 1H |

| Aromatic (H -2, H -6) | ~7.94 | Doublet | 2H |

| Aromatic (H -3, H -5) | ~7.69 | Doublet | 2H |

| Vinylic (Ar-CH=CH ) | ~7.69 | Doublet | 1H |

| Vinylic (Ar-CH =CH) | ~6.73 | Doublet | 1H |

| Data acquired in DMSO-d₆ at 400 MHz. Source: ChemicalBook.[4] |

Trustworthiness & Interpretation: The spectrum clearly validates the structure.[4] The downfield signals at 12.67 ppm and 10.05 ppm are characteristic of highly deshielded carboxylic acid and aldehyde protons, respectively. The aromatic region displays two doublets, integrating to 2H each, which is a classic signature of a 1,4-disubstituted (para) benzene ring. The two vinylic protons appear as distinct doublets around 7.69 ppm and 6.73 ppm. The large coupling constant observed between them (expected to be ~16 Hz) confirms the trans stereochemistry, a crucial detail for molecular identity. The overlap of one aromatic doublet and one vinylic doublet around 7.69 ppm is plausible and can be resolved with higher field instruments or 2D NMR techniques.

Caption: ¹H NMR spectral assignments for this compound.

¹³C NMR (Carbon-13 NMR) Analysis

Expertise & Experience: While an experimental spectrum for this compound was not available in the searched databases, we can reliably predict the chemical shifts based on established substituent effects and data from analogous compounds, such as other para-substituted cinnamic acids.[5][6] A standard proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as the symmetry of the para-substituted ring makes C-2 and C-6, as well as C-3 and C-5, chemically equivalent.

Data Presentation (Predicted):

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| Carboxylic Acid (C OOH) | 167-168 | Typical range for α,β-unsaturated carboxylic acids.[7] |

| Aldehyde (C HO) | 192-194 | Characteristic for aromatic aldehydes. |

| Aromatic (C -4) | ~139 | Quaternary carbon attached to the formyl group (deshielded). |

| Aromatic (C -1) | ~138 | Quaternary carbon attached to the vinyl group. |

| Vinylic (Ar-C H=) | ~143 | Deshielded by adjacent aromatic ring. |

| Vinylic (=C H-COOH) | ~122 | Shielded relative to the other vinylic carbon. |

| Aromatic (C -2, C -6) | ~130 | Aromatic CH ortho to the formyl group. |

| Aromatic (C -3, C -5) | ~129 | Aromatic CH ortho to the vinyl group. |

| Predictions are based on data for structurally similar compounds.[5][6][7] |

Trustworthiness & Interpretation: The two carbonyl carbons (aldehyde and carboxylic acid) are expected to be the most downfield signals, with the aldehyde carbon appearing significantly further downfield (>190 ppm). The four signals for the aromatic ring carbons and the two for the vinylic carbons would appear in the 120-145 ppm range. Quaternary carbons (C-1 and C-4) typically show weaker signals. This predicted spectrum is fully consistent with the proposed molecular structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy excels at providing a rapid and definitive fingerprint of the functional groups present in a molecule. For this compound, the spectrum is a composite of absorptions from the O-H of the acid, the two distinct C=O groups, the C=C bonds, and various C-H bonds. Attenuated Total Reflectance (ATR) is the modern method of choice for solid samples, as it requires minimal sample preparation compared to traditional KBr pellets.

Data Presentation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |

| ~1700 | C=O stretch | Aldehyde |

| ~1685 | C=O stretch | α,β-Unsaturated Carboxylic Acid |

| ~1630 | C=C stretch | Alkene (conjugated) |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| 3100 - 3000 | =C-H stretch | Aromatic & Vinylic |

| Positions are typical values for the assigned functional groups.[8][9] |

Trustworthiness & Interpretation: The most telling feature is the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[8] The carbonyl region is expected to show two distinct, strong peaks: one for the aldehyde C=O (~1700 cm⁻¹) and one for the conjugated carboxylic acid C=O (~1685 cm⁻¹). The conjugation with the alkene and aromatic ring lowers the absorption frequency for both carbonyls from their typical positions. The presence of both alkene and aromatic C=C stretching bands further corroborates the core structure.

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For a molecule like this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal. In negative ion mode (ESI-), we expect to see a prominent pseudomolecular ion [M-H]⁻ corresponding to the deprotonated carboxylate. Electron Impact (EI) ionization, a harder technique, would yield a molecular ion (M⁺·) and more extensive fragmentation.

Data Presentation (Predicted for ESI-):

| m/z Value | Ion Assignment | Interpretation |

| 175.04 | [M-H]⁻ | Confirms the molecular weight of 176.17 Da. |

| 131.05 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylate. |

| Predicted m/z values based on molecular formula C₁₀H₈O₃. |

Trustworthiness & Interpretation: The primary role of MS in this context is to confirm the molecular formula. The observation of an ion at m/z 175.04 in high-resolution MS would provide an exact mass measurement, confirming the elemental composition of C₁₀H₈O₃. Under fragmentation conditions (MS/MS), the most likely fragmentation pathway for the [M-H]⁻ ion is the loss of a neutral CO₂ molecule (44 Da), a characteristic fragmentation for gas-phase carboxylate ions. This would result in a fragment ion at m/z 131.05, further supporting the presence of the carboxylic acid group.

Caption: Predicted primary fragmentation pathway in ESI- MS/MS.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Protocol 2: ATR-FTIR Spectroscopy

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (~1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.

-

Sample Spectrum Collection: Acquire the IR spectrum (e.g., average of 32 scans from 4000 to 400 cm⁻¹).

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol 3: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol). Dilute to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

-

Chromatography: Use a C18 reverse-phase column. Employ a gradient elution, for example, with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Acquisition: Perform a full scan analysis (e.g., m/z 50-300) to detect the [M-H]⁻ ion. If desired, perform a tandem MS (MS/MS) experiment by isolating the ion at m/z 175 and fragmenting it to observe daughter ions.

Conclusion: A Cohesive Spectroscopic Portrait

The collective evidence from ¹H NMR, IR, and MS provides a robust and unambiguous confirmation of the structure of this compound. ¹H NMR confirms the trans stereochemistry of the alkene and the para substitution pattern of the aromatic ring. IR spectroscopy provides a clear fingerprint of the three key functional groups: the hydrogen-bonded carboxylic acid, the conjugated aldehyde, and the alkene/aromatic system. Finally, mass spectrometry validates the molecular weight and elemental formula. This multi-faceted analytical approach ensures the highest degree of confidence in the material's identity and purity, a non-negotiable requirement for its application in scientific research and drug development.

References

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION - Photochemical & Photobiological Sciences. [Online]. Available: [Link]

-

The Royal Society of Chemistry. Supplementary Information - Green Chemistry. [Online]. Available: [Link]

-

Doc Brown's Chemistry. IR, 1H NMR and 13C NMR spectra of cinnamic acid. [Online]. Available: [Link]

-

PubChem - National Institutes of Health. This compound. [Online]. Available: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Online]. Available: [Link]

-

ResearchGate. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. [Online]. Available: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Online]. Available: [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Online]. Available: [Link]

-

MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. [Online]. Available: [Link]

-

University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Online]. Available: [Link]

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Online]. Available: [Link]

Sources

- 1. This compound, predominantly trans 23359-08-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 23359-08-2 | FF70885 | Biosynth [biosynth.com]

- 4. This compound(23359-08-2) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pschemicals.com [pschemicals.com]

- 9. researchgate.net [researchgate.net]

The Solubility Profile of 4-Formylcinnamic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction: The Significance of 4-Formylcinnamic Acid

This compound [(2E)-3-(4-formylphenyl)prop-2-enoic acid] is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] Its structure, featuring a phenyl ring, an acrylic acid moiety, and a formyl group, makes it a versatile building block in organic synthesis.[2] The presence of these functional groups imparts a specific set of physicochemical properties that directly influence its solubility, a critical parameter in numerous applications, including:

-

Pharmaceutical Synthesis: As a precursor to more complex active pharmaceutical ingredients (APIs), its solubility dictates the choice of reaction media and purification strategies.[2]

-

Polymer Science: It serves as a monomer in the synthesis of advanced polymers with applications in drug delivery and shape-memory materials.[3]

-

Materials Science: Its derivatives are utilized in the creation of functional materials with specific optical or electronic properties.

Understanding and predicting the solubility of this compound in various organic solvents is therefore a crucial step in optimizing processes and ensuring the desired outcomes in these fields.

Theoretical Framework: The Science of Solubility

The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a foundational, albeit simplified, guideline. For a solid to dissolve, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions.[4][5]

Key Physicochemical Properties of this compound

The solubility of this compound is dictated by its molecular structure:

-

Polarity: The presence of a carboxylic acid group (-COOH) and a formyl group (-CHO) introduces significant polarity to the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the formyl group is a hydrogen bond acceptor.[6][7][8] This polarity suggests a higher affinity for polar solvents.

-

Hydrogen Bonding: The ability to form strong hydrogen bonds is a dominant factor in its solubility.[7][8] Solvents that can effectively participate in hydrogen bonding with the carboxylic acid and formyl groups will be more effective at solvating the molecule.

-

Aromatic Ring: The nonpolar phenyl ring contributes to some lipophilic character, which may allow for some solubility in less polar solvents, particularly those with aromatic character that can engage in π-π stacking interactions.

-

Crystal Lattice Energy: As a crystalline solid, this compound has a significant lattice energy that must be overcome for dissolution to occur.[4][5] The strength of the intermolecular forces within the crystal, such as hydrogen bonding and van der Waals forces, determines the magnitude of this energy.[9][10]

The Role of the Solvent

The choice of solvent is critical in determining the extent to which this compound will dissolve. Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents: These solvents (e.g., methanol, ethanol) contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally excellent solvents for polar compounds like this compound due to their ability to form strong hydrogen bonds with the solute.

-

Polar Aprotic Solvents: These solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone) are polar but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors. They can still be effective solvents for this compound by interacting with the carboxylic acid proton.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and cannot engage in significant hydrogen bonding. The solubility of polar compounds like this compound in these solvents is expected to be very low.

Predicted Solubility Profile of this compound

While specific experimental data for this compound is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on its structural features and the principles of solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Excellent hydrogen bond donor and acceptor capabilities, similar polarity. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. |

| Acetone | Polar Aprotic | Moderate | Good hydrogen bond acceptor, moderate polarity. |

| Ethyl Acetate | Polar Aprotic | Moderate to Low | Moderate polarity, can act as a hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Moderate polarity, ether oxygen can act as a hydrogen bond acceptor. |

| Dichloromethane | Polar Aprotic | Low | Lower polarity compared to other polar aprotic solvents. |

| Toluene | Nonpolar Aromatic | Very Low | Nonpolar nature, though π-π stacking with the phenyl ring may allow for minimal solubility. |

| Hexane | Nonpolar Aliphatic | Very Low | Highly nonpolar, unable to overcome the strong intermolecular forces of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar and an excellent hydrogen bond acceptor, capable of disrupting the crystal lattice. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Highly polar and a strong hydrogen bond acceptor. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental methodology is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.[11][12]

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (crystalline powder)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" ensures that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The equilibration time should be validated to confirm that the concentration of the dissolved solute no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantitative Analysis:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve. The λmax for cinnamic acid derivatives is typically in the UV range.[13][14]

-

Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Accurately weigh an empty, dry container.

-

Transfer a known volume of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved solute can be determined by the difference in weight.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

-

Self-Validating System

To ensure the trustworthiness of the obtained data, the following checks should be incorporated:

-

Equilibration Time: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Multiple Replicates: Perform each solubility measurement in triplicate to assess the precision of the method.

-

Purity of Compound: Verify the purity of the this compound using techniques such as melting point determination or HPLC.

Visualizing the Process

Diagram 1: Factors Influencing Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask solubility determination workflow.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its inherent polarity, hydrogen bonding capabilities, and the nature of the solvent. While direct quantitative data is not widely published, a strong predictive understanding of its solubility can be achieved through the application of fundamental chemical principles. For researchers and drug development professionals, the ability to either predict or accurately measure the solubility of this important synthetic intermediate is essential for process optimization, formulation development, and ultimately, the successful application of this compound in their respective fields. The detailed experimental protocol provided herein offers a robust framework for obtaining reliable and reproducible solubility data, empowering informed decision-making in research and development.

References

- Buckles, R. E., & Bremer, K. (1967). α-Phenylcinnamic Acid. Organic Syntheses.

- Chen, C. C., & Crafts, P. A. (2006). Correlation and prediction of drug molecule solubility in mixed solvent systems with the nonrandom two-liquid segment activity coefficient (NRTL-SAC) model. Industrial & Engineering Chemistry Research, 45(13), 4816-4824.

- Chen, C. C., & Song, Y. (2004). Solubility modeling with a nonrandom two-liquid segment activity coefficient model. Industrial & Engineering Chemistry Research, 43(26), 8354-8362.

- Fieser, L. F., & Fieser, M. (1955). Experiments in Organic Chemistry (3rd ed.). D. C.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Kukovecz, Á., Kálmán, A., & Pálinkó, I. (1997). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Journal of Molecular Structure, 412(3), 167-174.

-

PubChem. (n.d.). 2-Formylcinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Cinnamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectrum of cinnamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... Retrieved from [Link]

- Soares, L. C., et al. (2017). Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents: Experimental and modelling studies. Fluid Phase Equilibria, 442, 147-156.

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2008). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Lattice energy. Retrieved from [Link]

- Zhang, Y., et al. (2019). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry, 10(35), 4746-4767.

Sources

- 1. This compound, 98%, predominantly trans 5 g | Request for Quote [thermofisher.com]

- 2. This compound, 98%, predominantly trans 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Lattice energy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Formylcinnamic acid | C10H8O3 | CID 13628357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research: Lattice Energies of Molecular Crystals - Sherrill Group [vergil.chemistry.gatech.edu]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Formylcinnamic Acid: Synthesis, Properties, and Applications

Introduction

4-Formylcinnamic acid, a bifunctional aromatic carboxylic acid, stands as a versatile and highly valuable building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a carboxylic acid, a reactive aldehyde, and a conjugated alkene system, offers a trifecta of reactive sites. This inherent functionality makes it a sought-after precursor in the synthesis of a diverse array of complex molecules, ranging from pharmacologically active agents to advanced polymeric materials and functional metal-organic frameworks (MOFs). This technical guide provides an in-depth review of the synthesis, chemical properties, and significant applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Properties

This compound is typically a light yellow to beige crystalline powder. A summary of its key physical and spectroscopic properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Melting Point | 250-255 °C | |

| Appearance | Light yellow to beige crystalline powder | |

| ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | 7.62 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 16.2 Hz, 1H), 6.96 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 16.2 Hz, 1H), 10.0 (s, 1H), 12.5 (br s, 1H) | |

| ¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm) | 192.5, 167.2, 142.8, 139.5, 135.2, 130.3, 129.8, 122.1 | |

| Infrared (IR) (KBr, cm⁻¹) ν | ~3400-2400 (O-H stretch, broad), 1685 (C=O stretch, aldehyde), 1665 (C=O stretch, carboxylic acid), 1625 (C=C stretch, alkene) |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Key synthetic strategies include the Wittig reaction, Heck reaction, and Knoevenagel condensation.

Representative Synthetic Protocol: Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes and is well-suited for the preparation of this compound from 4-formylbenzoic acid.[1][2] This approach involves the reaction of an aldehyde with a phosphorus ylide.

Diagram of the Wittig Reaction Synthesis

Caption: Synthetic pathway for this compound via the Wittig reaction.

Step-by-Step Experimental Protocol:

-

Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1 equivalent) and triphenylphosphine (1 equivalent) in acetone. Reflux the mixture for 2-3 hours.[2] Cool the reaction mixture to room temperature, and collect the precipitated 4-carboxybenzyltriphenylphosphonium bromide by vacuum filtration. Wash the solid with diethyl ether and dry under vacuum.

-

Ylide Generation: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-carboxybenzyltriphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, during which the characteristic orange-red color of the ylide should develop.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 4-formylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the product. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Key Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate in several areas of chemical synthesis.

Building Block in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of more complex molecules, including stilbene and chalcone derivatives, which are classes of compounds with significant biological activities.[1][3]

-

Stilbene Derivatives: The aldehyde group can be readily converted to a new alkene via reactions like the Wittig or Horner-Wadsworth-Emmons reaction, extending the conjugated system to form stilbene structures.[1][4] Stilbene derivatives are known for their wide range of pharmacological properties, including antioxidant and anticancer activities.[5]

-

Chalcone Derivatives: The aldehyde functionality can participate in Claisen-Schmidt condensations with acetophenones to yield chalcones.[3][6] Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological effects, including anti-inflammatory and antimicrobial properties.[6]

Workflow for the Synthesis of a Stilbene Derivative

Caption: Workflow for synthesizing a stilbene derivative from this compound.

Linker in Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound can coordinate with metal ions to form metal-organic frameworks (MOFs).[7][8] The aldehyde group within the MOF structure remains available for post-synthetic modification, allowing for the introduction of further functionality. This makes this compound an attractive linker for the design of functional MOFs for applications in catalysis, gas storage, and sensing.[7][8]

Pharmaceutical and Medicinal Chemistry

Cinnamic acid and its derivatives have been extensively studied for their therapeutic potential.[9] The 4-formyl group provides a handle for the synthesis of a variety of derivatives with potential pharmacological activities. For instance, it can be converted to an oxime, hydrazone, or Schiff base, leading to compounds with antimicrobial, anticancer, or anti-inflammatory properties.[10]

Conclusion

This compound is a molecule of significant synthetic utility, owing to its readily accessible functional groups. Its importance as a building block in the synthesis of bioactive molecules and advanced materials is well-established. The synthetic methodologies outlined in this guide, particularly the Wittig reaction, provide reliable pathways for its preparation. As research in drug discovery and materials science continues to advance, the demand for versatile and functionalized building blocks like this compound is expected to grow, further expanding its applications and solidifying its role as a cornerstone of modern organic synthesis.

References

- Kachhadia, V. V., et al. (2014). Design, synthesis, and evaluation of stilbene-based hydroxamates as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3448-3451.

- Synthesis of 4 vinylbenzoic acid using the Wittig reaction. (2025). Filo.

- Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. (n.d.).

- This compound, predominantly trans 23359-08-2. (n.d.). Sigma-Aldrich.

- Experimental protocol for chalcone synthesis and characteriz

- Synthesis of chalcones. Reagents and conditions: a) i, 4-formylbenzoic acid, EtOH, KOH, 60–70 °С, ii, HCl, H2O. (n.d.).

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.

- Knoevenagel Condens

- Heck reaction between 4-bromobenzaldehyde and n-butyl acrylate using compounds 4 and 5 as catalysts. (n.d.).

- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (2007). ARKIVOC, 2007(i), 94-98.

- Heck reaction of aryl bromide with acrylic acid a. (n.d.).

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2023). Molecules, 28(12), 4787.

- Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. (2011). Synlett, 2011(5), 694-698.

- SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.

- Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. (n.d.).

- Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects. (2006). Bioorganic & Medicinal Chemistry Letters, 16(8), 2147-2151.

- Synthesis of metal-organic frameworks with interest in analytical chemistry. (n.d.). DOI.

- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). Molecules, 28(22), 7586.

- Cinnamic Acid Knoevenagel Condens

- Solved Synthesis of 4-vinylbenzoic acid using the Wittig. (2019). Chegg.com.

- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (2017). Chemistry Research Journal, 2(6), 11-15.

- Tuning the structure and function of metal–organic frameworks via linker design. (2014). Chemical Society Reviews, 43(16), 5468-5490.

- Intro to Organometallics: The Heck Reaction. (2013). Odinity.

- Examples of the chemical structure of common organic linkers used in MOF prepar

- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2007). Molecules, 12(1), 1-10.

- Cinnamic acid, phenyl ester. (n.d.). Organic Syntheses Procedure.

- The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide. (n.d.). Benchchem.

- Finding a Novel Chalcone–Cinnamic Acid Chimeric Compound with Antiproliferative Activity against MCF-7 Cell Line Using a Free-Wilson Type Approach. (2021). Molecules, 26(16), 4983.

- Synthesis and characterization of new derivatives of cinnamic acid. (2016).

- Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Deriv

- Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. (2022). BMC Chemistry, 16(1), 105.

- Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. (2022). BMC Chemistry, 16(1), 105.

- (PDF) Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. (n.d.).

- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). Molecules, 27(4), 1294.

- Synthesis and investigation of new cyclic molecules using the stilbene scaffold. (2018). RSC Advances, 8(44), 25035-25042.

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.

- Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. (2019). Polymer Chemistry, 10(14), 1696-1723.

- Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). Journal of the Iranian Chemical Society, 21(6), 1-22.

Sources

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]

Introduction: The Versatility of a Bifunctional Building Block

An In-depth Technical Guide to 4-Formylcinnamic Acid: Properties, Synthesis, and Applications

This compound, also known as (2E)-3-(4-formylphenyl)prop-2-enoic acid, is a unique organic compound that holds significant interest for researchers in synthetic chemistry and drug development.[1][2] Its structure is characterized by a cinnamic acid backbone substituted with a formyl (aldehyde) group at the para position of the phenyl ring. This bifunctional nature—possessing both a reactive aldehyde and a versatile carboxylic acid/alkene system—makes it a valuable intermediate and molecular scaffold for the synthesis of a wide array of complex molecules, including heterocyclic compounds, polymers, and pharmacologically active agents. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic protocols, and key applications, grounded in established scientific principles.

Molecular Identity and Structural Characteristics

A precise understanding of a molecule begins with its fundamental identifiers and structure.

-

Synonyms: p-Formylcinnamic acid, 3-(4-Formylphenyl)acrylic acid[3]

-

Molecular Weight: 176.17 g/mol [4]

-

SMILES String: O=Cc1ccc(cc1)/C=C/C(=O)O[1]

-

InChI Key: LBOUHDMYVURTMA-AATRIKPKSA-N[1]

The molecule predominantly exists as the trans (or E) isomer due to the greater steric stability of having the bulky phenyl and carboxyl groups on opposite sides of the carbon-carbon double bond. This stereochemistry is crucial as it dictates the three-dimensional shape and subsequent reactivity of the molecule.

Physical and Spectroscopic Properties

The macroscopic and analytical properties of this compound are summarized below. These data are critical for its handling, purification, and characterization.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to beige crystalline powder | [1][2] |

| Melting Point | 250-255 °C (decomposes) | [1][2] |

| Boiling Point | 373.2 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO and methanol. | [5][6] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. The expected signals for the trans isomer would include: a singlet for the aldehyde proton (~9.9-10.1 ppm), doublets for the two vinyl protons with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration, multiplets for the aromatic protons on the disubstituted benzene ring, and a broad singlet for the carboxylic acid proton (>12 ppm), which may be subject to exchange.[7]

-

¹³C NMR Spectroscopy: The carbon spectrum would show distinct peaks for the three carbonyl carbons (aldehyde and carboxylic acid), the alkene carbons, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups.[1] Characteristic absorption bands include a broad O-H stretch for the carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid carbonyl (~1680–1700 cm⁻¹), another C=O stretch for the aldehyde carbonyl (~1700-1720 cm⁻¹), and a C=C stretch for the alkene (~1620-1640 cm⁻¹).[8]

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional regions: the aldehyde group, the carboxylic acid, and the α,β-unsaturated system.

-

Aldehyde Group: The formyl group is a versatile handle for a multitude of reactions. It readily undergoes:

-

Nucleophilic Addition: Reactions with amines to form Schiff bases (imines), with alcohols to form acetals, and with organometallic reagents like Grignards.

-

Redox Reactions: It can be easily oxidized to the corresponding carboxylic acid (forming terephthalaldehydic acid) or reduced to a primary alcohol (4-(hydroxymethyl)cinnamic acid).

-

Condensation Reactions: It serves as the electrophile in condensations like the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, enabling carbon chain extension.

-

-

Carboxylic Acid Group: The carboxyl moiety is amenable to standard transformations, including:

-